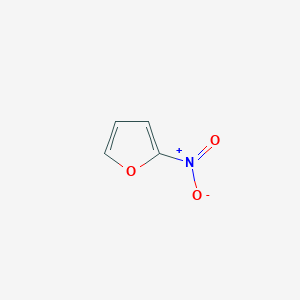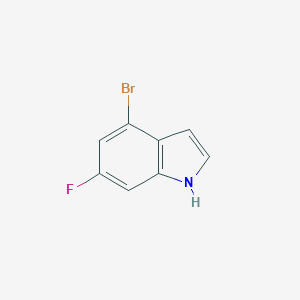
4-Brom-6-fluor-1H-Indol
Übersicht
Beschreibung
4-Bromo-6-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the fourth position and a fluorine atom at the sixth position on the indole ring, which can influence its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Indole compounds are used in the manufacture of dyes, perfumes, and agricultural chemicals.
Wirkmechanismus
Target of Action
The primary targets of 4-bromo-6-fluoro-1H-indole are multiple receptors to which it binds with high affinity . The indole nucleus, a significant heterocyclic system, is found in many important synthetic drug molecules . This compound is a potential inhibitor of GSK-3 , a kinase involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and cell differentiation .
Mode of Action
4-Bromo-6-fluoro-1H-indole interacts with its targets by binding to them, resulting in changes in the targets’ function . The exact nature of these interactions and the resulting changes depend on the specific target and the biological context. For example, when 4-bromo-6-fluoro-1H-indole acts as an inhibitor of GSK-3, it prevents the kinase from phosphorylating its substrates, thereby altering the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 4-bromo-6-fluoro-1H-indole are diverse, given the compound’s ability to interact with multiple targets . For instance, inhibition of GSK-3 can affect pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and lipophilicity, can influence its adme properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of 4-bromo-6-fluoro-1H-indole’s action depend on the specific target and the biological context. For example, if the compound inhibits GSK-3, it could lead to increased cell proliferation and differentiation due to the upregulation of the Wnt/β-catenin signaling pathway . Furthermore, the compound’s broad-spectrum biological activities suggest that it could have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.
Condensation: This compound undergoes condensation with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.
Reduction and Cyclization: The intermediate is then reduced and cyclized to yield 4-bromo-6-fluoro-1H-indole.
Industrial Production Methods
Industrial production methods for 4-bromo-6-fluoro-1H-indole are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are used.
Major Products
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Substitution: Products include substituted indoles where the bromine or fluorine atoms are replaced by nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-indole: Lacks the fluorine atom at the sixth position.
6-Fluoro-1H-indole: Lacks the bromine atom at the fourth position.
4-Chloro-6-fluoro-1H-indole: Has a chlorine atom instead of a bromine atom at the fourth position.
Uniqueness
4-Bromo-6-fluoro-1H-indole is unique due to the combined presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity in ways that are distinct from other indole derivatives.
Eigenschaften
IUPAC Name |
4-bromo-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWKZSCECYXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646235 | |
| Record name | 4-Bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-70-7 | |
| Record name | 4-Bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
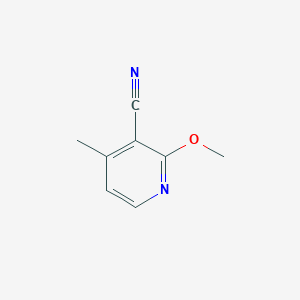
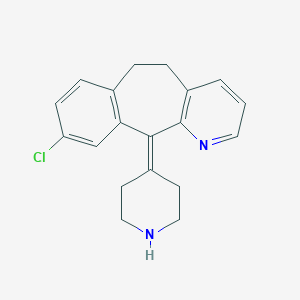
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
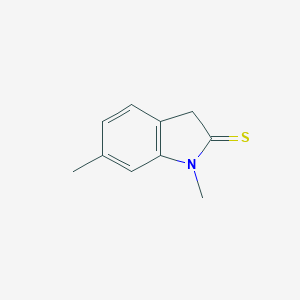
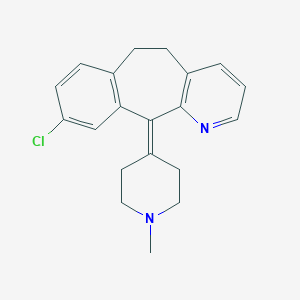
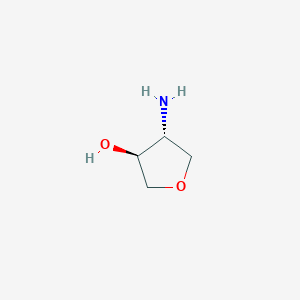
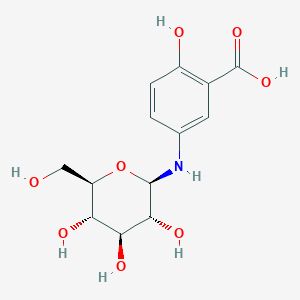
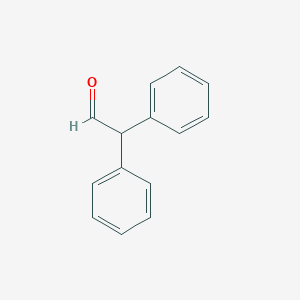
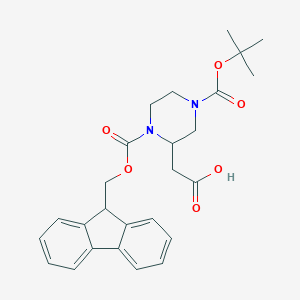
![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
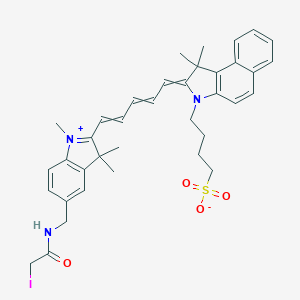
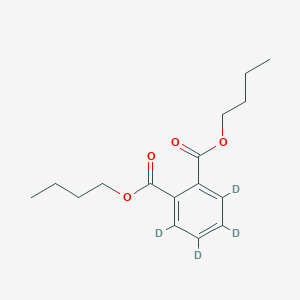
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
